

# Technical Application Note: Optimization of Antimicrobial Susceptibility Testing (AST) for Acriflavine

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## Compound of Interest

Compound Name:	3,6-Diamino-10-methylacridinium
CAS No.:	837-73-0
Cat. No.:	B1216087

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## Abstract & Mechanistic Grounding

Acriflavine (a mixture of **3,6-diamino-10-methylacridinium** chloride and 3,6-diaminoacridine) is a fluorescent acridine dye exhibiting antiseptic, antiviral, and plasmid-curing properties. Unlike conventional antibiotics that target cell wall synthesis or ribosomal subunits, Acriflavine functions primarily as a DNA intercalator. It inserts between base pairs, causing frameshift mutations and inhibiting plasmid replication [1, 2]. Furthermore, Acriflavine is a well-characterized substrate for multidrug resistance (MDR) efflux pumps (e.g., AcrAB-TolC in *E. coli*), making it a critical probe for studying efflux kinetics [3].

**Critical Challenge:** Standard CLSI/EUCAST protocols require modification for Acriflavine due to its intrinsic fluorescence, strong pigmentation (interference with colorimetric assays), and photosensitivity (generation of reactive oxygen species). This guide details optimized protocols for MIC determination, plasmid curing, and efflux pump evaluation.

## Pre-Analytical Considerations & Stock

### Preparation[1]

### Chemical Handling

- **Composition:** Commercial Acriflavine is often a mixture of Euflavine (neutral) and Proflavine. Ensure the Certificate of Analysis (CoA) confirms "Acriflavine Neutral" or "Acriflavine Hydrochloride" depending on solubility needs.
- **Solubility:** Soluble in water (~0.33 g/mL).[1] Slightly soluble in ethanol.
- **Photosensitivity:** Acriflavine generates singlet oxygen upon UV/Visible light exposure, which can artificially lower MIC values (false susceptibility). All steps must be performed in low light or amber vessels.

### Stock Solution Protocol

- **Weighing:** Weigh powder in a draft-free environment (hygroscopic).
- **Solvent:** Dissolve in sterile, deionized water or phosphate-buffered saline (PBS) to a primary stock concentration of 10 mg/mL.
- **Sterilization:** Filter sterilize using a 0.22 µm PES membrane. (Avoid nylon membranes which may bind acridines).
- **Storage:** Aliquot into amber microcentrifuge tubes. Store at 4°C for up to 1 month or -20°C for 6 months. Do not freeze-thaw repeatedly.

## Protocol A: Modified Broth Microdilution (MIC Determination)

Rationale: Colorimetric viability dyes (Resazurin/MTT) are contraindicated due to spectral overlap with Acriflavine's orange-brown hue and fluorescence. Turbidimetric analysis (OD600) with background subtraction is the validated method.

### Materials

- Cation-Adjusted Mueller-Hinton Broth (CAMHB).

- 96-well flat-bottom microplates (Clear polystyrene).
- Standardized bacterial inoculum (0.5 McFarland).[2]
- Microplate reader (Absorbance at 600 nm).

## Step-by-Step Workflow

### Step 1: Plate Preparation

- Dispense 100  $\mu$ L of CAMHB into columns 2–12 of the 96-well plate.
- Dispense 200  $\mu$ L of Acriflavine working solution (e.g., 512  $\mu$ g/mL) into column 1.
- Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100  $\mu$ L). Discard the final 100  $\mu$ L from column 10.
  - Result: Concentration range typically 256  $\mu$ g/mL to 0.5  $\mu$ g/mL.
- Column 11 (Growth Control): Media + Inoculum (No Drug).
- Column 12 (Sterility/Blank Control): Media only.
- Crucial Step - The "Drug Blank" Plate: Prepare a duplicate plate containing Media + Acriflavine dilutions without bacteria. This is required to subtract the optical density of the dye itself.

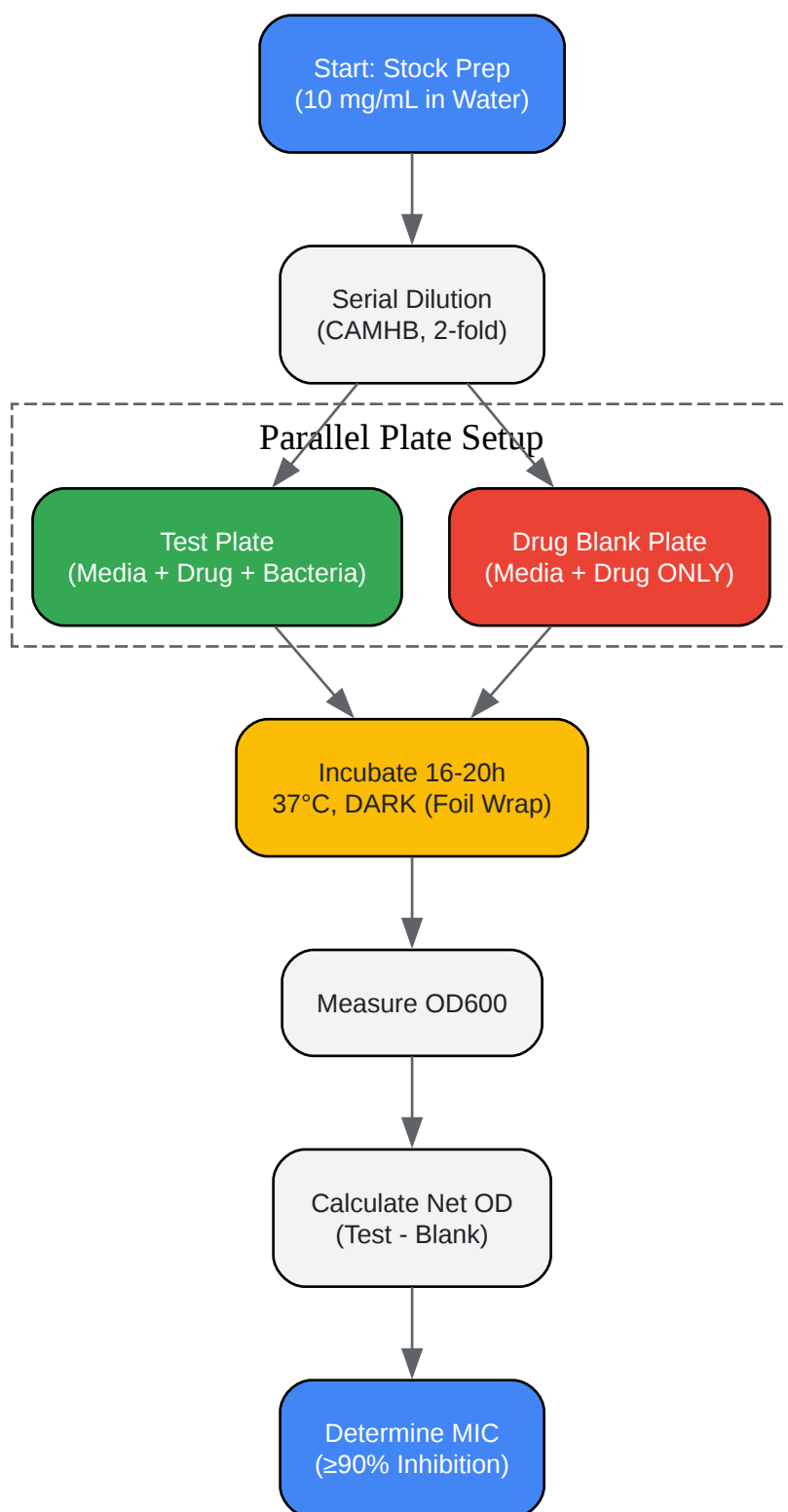
### Step 2: Inoculation

- Dilute the 0.5 McFarland suspension ( $1.5 \times 10^8$  CFU/mL) 1:150 in CAMHB to achieve  $\sim 1 \times 10^6$  CFU/mL.
- Add 100  $\mu$ L of this suspension to wells in columns 1–11. Final inoculum:  $\sim 5 \times 10^5$  CFU/mL. [2]
- Seal plates with breathable film to prevent evaporation but allow gas exchange.
- Wrap plates in aluminum foil to protect from light.

### Step 3: Incubation & Readout

- Incubate at  $35 \pm 2^{\circ}\text{C}$  for 16–20 hours (aerobic).
- Visual Read: Place plate on a dark matte surface. View from above. The MIC is the lowest concentration preventing visible turbidity.[\[2\]](#)
- Spectrophotometric Read (Quantitative):
  - Measure OD<sub>600</sub> of the Test Plate ( ).
  - Measure OD<sub>600</sub> of the Drug Blank Plate ( ).
  - Calculate Net OD:  
.
  - Criterion: MIC is defined as  
reduction in  
compared to the Growth Control.

## Visualization: BMD Workflow



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Figure 1: Parallel plate workflow ensures the intrinsic color of Acriflavine does not skew turbidity readings.

## Protocol B: Plasmid Curing Assay

Rationale: Acriflavine preferentially inhibits plasmid replication over chromosomal replication. This assay determines the "Curing Efficiency" rather than cell death.

- MIC Determination: First, determine the MIC of the host strain using Protocol A.
- Sub-Inhibitory Culture: Inoculate the plasmid-bearing strain into nutrient broth containing Acriflavine at 0.5x to 0.75x MIC (typically 10–50 µg/mL).
  - Control: Inoculate broth without Acriflavine.
- Incubation: Incubate at 37°C for 24 hours in the dark with shaking (150 rpm).
- Dilution & Plating: Serially dilute the culture (to  $10^{-5}$  or  $10^{-6}$ ) and plate onto Non-Selective Agar (e.g., Nutrient Agar or LB) to obtain isolated colonies.
- Replica Plating:
  - Use a sterile velvet pad or toothpicks to transfer colonies from the Non-Selective Master Plate to a Selective Agar Plate (containing the antibiotic for which the plasmid confers resistance).
- Calculation:
  - Count colonies on Master Plate ( ).
  - Count colonies on Selective Plate ( ).
  - Curing Efficiency (%) = .

## Protocol C: Efflux Pump Substrate Accumulation

### Assay

Rationale: Acriflavine is a fluorophore.[3] In wild-type cells, it is pumped out. In efflux-deficient cells (or with inhibitors), it accumulates, increasing cellular fluorescence.

### Materials

- Fluorometer (Excitation: 485 nm, Emission: 530 nm).
- PBS containing 0.4% glucose (Energy source).
- Efflux Pump Inhibitor (EPI) control (e.g., CCCP or PA $\beta$ N).

### Workflow

- Harvest: Grow cells to mid-log phase ( ). Wash twice in PBS.[3]
- Loading: Resuspend cells in PBS containing 2–5  $\mu$ g/mL Acriflavine.
- Incubation: Incubate for 10 minutes at room temperature to allow passive influx.
- Energization:
  - Group A (Active Efflux): Add Glucose (final 0.4%).
  - Group B (Inhibited Efflux): Add Glucose + CCCP (100  $\mu$ M).
- Measurement: Monitor fluorescence decay over 30 minutes.
  - Interpretation: Rapid decay = Active Efflux. Sustained high fluorescence = Efflux Inhibition/Deficiency.

## Data Summary & Interpretation

Parameter	Method	Typical Range/Value	Interpretation
MIC (Gram-Negative)	Broth Microdilution	32 – 256 µg/mL	High MIC suggests active AcrAB-TolC efflux [3].
MIC (Gram-Positive)	Broth Microdilution	4 – 64 µg/mL	Generally more susceptible due to lack of outer membrane.
Curing Efficiency	Replica Plating	10% – 90%	Highly strain/plasmid dependent. Higher at temps near 42°C.
Efflux Activity	Fluorescence Decay	Kinetic Rate	Faster decay = Stronger pump activity.

## Troubleshooting Guide

- Precipitation: Acriflavine may precipitate in high-salt media or upon refrigeration. Warm to 37°C and vortex before use.
- Inconsistent MICs: Check light exposure. If the drug degrades, MICs will appear artificially high (resistance). If ROS are generated during incubation, MICs appear artificially low. Strict dark incubation is mandatory.
- Background Noise: If > 0.1, the concentration of Acriflavine is too high for accurate spectrophotometry. Use visual reading or dilute samples further.

## References

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## Sources

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